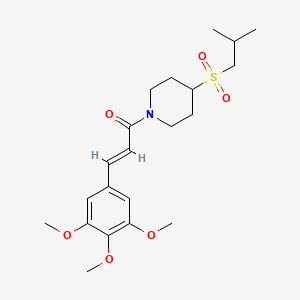

(E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

The compound (E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a piperidine ring substituted with an isobutylsulfonyl group and a 3,4,5-trimethoxyphenyl moiety linked via an α,β-unsaturated ketone (enone) system. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structural features of this compound—such as the electron-withdrawing sulfonyl group and the bulky isobutyl substituent—likely influence its physicochemical properties (e.g., solubility, logP) and target binding interactions.

Properties

IUPAC Name |

(E)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO6S/c1-15(2)14-29(24,25)17-8-10-22(11-9-17)20(23)7-6-16-12-18(26-3)21(28-5)19(13-16)27-4/h6-7,12-13,15,17H,8-11,14H2,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSLJQPZIWJNNV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has gained attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

- Piperidine ring : A six-membered ring containing nitrogen.

- Isobutylsulfonyl group : Enhances solubility and biological activity.

- Trimethoxyphenyl group : Contributes to its interaction with biological targets.

The molecular formula is , with a molecular weight of 372.50 g/mol.

Synthesis Methods

The synthesis of (E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Isobutylsulfonyl Group : This step involves sulfonation reactions to attach the isobutylsulfonyl moiety.

- Coupling with the Trimethoxyphenyl Component : The final step involves the coupling of the piperidine derivative with the trimethoxyphenyl propenone under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Research has indicated several potential pharmacological activities:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antioxidant Studies :

- A study demonstrated that (E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent .

-

Anti-inflammatory Effects :

- In a model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines .

- Neuroprotection :

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Data Table: Key Structural and Physicochemical Comparisons

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one be optimized for academic-scale production?

- Methodology :

- Claisen-Schmidt Condensation : Analogous to the synthesis of (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ( ), this reaction involves coupling a ketone (e.g., 4-(isobutylsulfonyl)piperidin-1-yl) with an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) under basic conditions.

- Catalytic Optimization : Use NaOH or KOH in ethanol/water mixtures, with reflux conditions (60–80°C) and rigorous stirring for 6–12 hours. Monitor reaction progress via TLC or HPLC.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodology :

- X-ray Crystallography : Resolve the (E)-configuration of the α,β-unsaturated ketone moiety, as demonstrated for (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one (CCDC 1988019, ).

- NMR Analysis : Compare -NMR chemical shifts of the enone protons (δ 6.5–7.5 ppm for trans-vinylic protons) and trimethoxyphenyl signals (δ 3.7–3.9 ppm for OCH groups).

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) near 1680–1700 cm and sulfonyl group (S=O) at 1150–1350 cm .

Q. How can researchers assess the purity and stability of this compound under laboratory storage conditions?

- Methodology :

- HPLC-MS : Use a C18 column with a methanol/water mobile phase (65:35) and UV detection at 254 nm, as outlined in pharmacopeial protocols ( ).

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Adjust storage to anhydrous, low-temperature (-20°C) conditions if decomposition is observed .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Standardized Assay Conditions : Control variables such as solvent polarity (DMSO concentration ≤1%), pH (buffered solutions), and incubation temperature (37°C) to minimize matrix effects.

- Meta-Analysis of Structural Analogs : Compare results with structurally similar compounds, such as (E)-1-(5-iodothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ( ), to identify substituent-dependent trends.

- Limitations : Address batch-to-batch variability in compound purity and degradation during long-term assays, as noted in for organic pollutants .

Q. How can computational modeling predict the binding affinity of this compound to microtubule-associated targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with β-tubulin (PDB ID 1SA0). Focus on the trimethoxyphenyl group’s role in mimicking colchicine binding.

- MD Simulations : Conduct 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of the isobutylsulfonyl-piperidine moiety.

- Validation : Cross-reference computational results with experimental IC values from tubulin polymerization inhibition assays .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties in preclinical models?

- Methodology :

- ADME Profiling :

- Absorption : Perform Caco-2 cell permeability assays with LC-MS quantification.

- Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS.

- In Vivo Pharmacokinetics : Administer a single IV/oral dose (10 mg/kg) in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours. Analyze using a validated LC-MS/MS method (LLOQ: 1 ng/mL) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Bioavailability Assessment : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound tracking).

- Metabolite Interference : Identify active metabolites via HLM assays and retest their activity in vitro.

- Dose Escalation Studies : Adjust dosing regimens to account for first-pass metabolism and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.